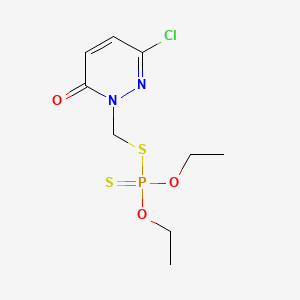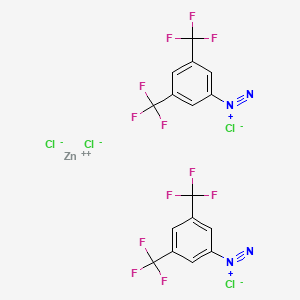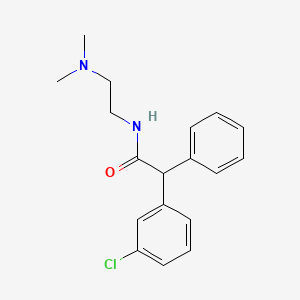
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a dimethylaminoethyl group, and a phenylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide typically involves the reaction of m-chlorophenylacetic acid with N,N-dimethylaminoethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(p-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
- 2-(o-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
- 2-(m-Bromophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
Uniqueness
2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
特性
CAS番号 |
102585-44-4 |
|---|---|
分子式 |
C18H21ClN2O |
分子量 |
316.8 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H21ClN2O/c1-21(2)12-11-20-18(22)17(14-7-4-3-5-8-14)15-9-6-10-16(19)13-15/h3-10,13,17H,11-12H2,1-2H3,(H,20,22) |
InChIキー |
TWXIHSIUMYSRKR-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


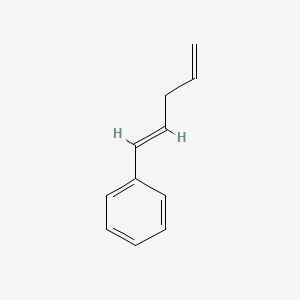
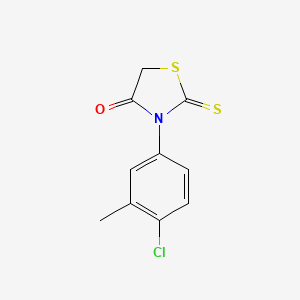
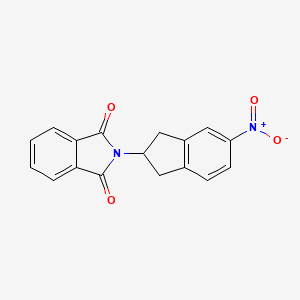
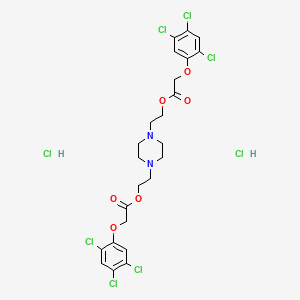
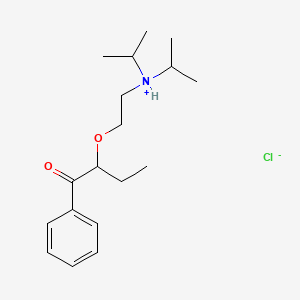

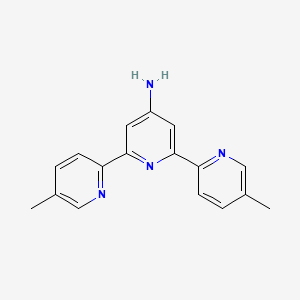
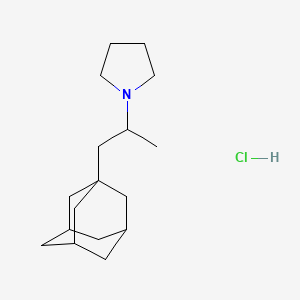
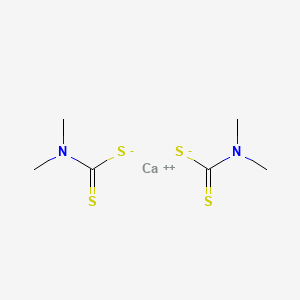
![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)
